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Compound of Interest

5-Fluoro-2-(methylsulfonyl)benzoic
Compound Name: d
aci

Cat. No.: B1334236

An In-depth Technical Guide to 5-Fluoro-2-
(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
nomenclature, and available data for 5-Fluoro-2-(methylsulfonyl)benzoic acid. The
information is curated for professionals in research and development who require precise and
reliable chemical information.

Chemical Structure and Nomenclature

IUPAC Name: 5-Fluoro-2-(methylsulfonyl)benzoic acid

The nomenclature of this compound is determined by the seniority of its functional groups.
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the
carboxylic acid group (-COOH) takes precedence over the sulfonyl group (-SO2CHs).
Consequently, the parent name of the molecule is benzoic acid. The carbon atom of the
carboxylic acid group is designated as position 1 on the benzene ring. Numbering then
proceeds around the ring to give the substituents the lowest possible locants. This results in the
fluorine atom being at position 5 and the methylsulfonyl group at position 2.
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Chemical Structure:

Caption: Chemical structure of 5-Fluoro-2-(methylsulfonyl)benzoic acid.

Physicochemical Properties

A summary of the available quantitative data for 5-Fluoro-2-(methylsulfonyl)benzoic acid is
presented in the table below. It should be noted that experimental data for this specific
compound is limited in publicly available literature.

Property Value Source
Molecular Formula CsH7FO4S PubChem[1]
Molecular Weight 218.20 g/mol PubChem[1]
Physical Form Solid Sigma-Aldrich
Purity >98% Sigma-Aldrich

Note: Specific experimental data for melting point, boiling point, and solubility of 5-Fluoro-2-
(methylsulfonyl)benzoic acid are not readily available in the cited sources. Data for
structurally related but different compounds, such as 5-Fluoro-2-methylbenzoic acid, show a
melting point in the range of 130-132 °C.[2][3][4] This information should be used with caution
as the methylsulfonyl group can significantly influence the physical properties.

Experimental Protocols

Detailed experimental protocols for the synthesis of 5-Fluoro-2-(methylsulfonyl)benzoic acid
are not explicitly described in the available literature. However, a potential synthetic route can
be inferred from the synthesis of its precursors.

Hypothetical Synthesis Workflow:

The synthesis could potentially proceed through a two-step process starting from 2-
fluorobenzoic acid. This proposed pathway is based on established organic chemistry
reactions.
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Caption: A potential synthetic pathway for 5-Fluoro-2-(methylsulfonyl)benzoic acid.
Step 1: Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic acid

A plausible initial step involves the chlorosulfonation of o-fluorobenzoic acid. This reaction
would introduce the chlorosulfonyl group onto the benzene ring. The synthesis of 2-fluoro-5-
chlorosulfonylbenzoic acid from o-fluorobenzoic acid and chlorosulfonic acid has been
reported.[5]

Step 2: Conversion to 5-Fluoro-2-(methylsulfonyl)benzoic acid

The subsequent step would involve the conversion of the chlorosulfonyl group to a
methylsulfonyl group. This could potentially be achieved through reaction with a suitable
methylating agent, possibly followed by an oxidation step if a methylthio intermediate is formed.
The specifics of this conversion are not detailed in the available search results.

Spectroscopic Data

Experimental spectroscopic data (*H NMR, IR, Mass Spectrometry) for 5-Fluoro-2-
(methylsulfonyl)benzoic acid is not available in the searched literature. For reference,
general characteristics of IR and *H NMR spectra for benzoic acid and its derivatives are
described below.

Infrared (IR) Spectroscopy (Anticipated Characteristics)

An IR spectrum of 5-Fluoro-2-(methylsulfonyl)benzoic acid would be expected to show
characteristic absorption bands for its functional groups:

e O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm~1.[6][7]
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e C=0 stretch (Carboxylic Acid): A strong, sharp peak typically found between 1710-1680 cm~1
for aromatic carboxylic acids.[6][7]

e S=0 stretch (Sulfonyl): Two strong bands are expected, typically in the ranges of 1350-1300
cm~1 (asymmetric) and 1160-1120 cm~1 (symmetric).

e C-F stretch: A strong absorption band in the region of 1250-1000 cm~1.

e Aromatic C-H and C=C stretches: Characteristic absorptions for the substituted benzene
ring.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated Characteristics)
The *H NMR spectrum would provide information on the chemical environment of the protons:

o Carboxylic Acid Proton (-COOH): A singlet, typically found far downfield (>10 ppm), which
may be broad.[8]

o Aromatic Protons: The three protons on the benzene ring would appear as multiplets in the
aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns
would be influenced by the electron-withdrawing effects of the fluorine and methylsulfonyl
groups.

o Methyl Protons (-SO2CHs): A singlet corresponding to the three methyl protons, with its
chemical shift influenced by the adjacent sulfonyl group.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or
involvement in signaling pathways of 5-Fluoro-2-(methylsulfonyl)benzoic acid. Research on
structurally similar molecules can sometimes provide clues to potential biological relevance.
For instance, other fluorinated benzoic acid derivatives have been investigated for various
pharmacological activities.[4] However, without direct experimental evidence, any proposed
biological role for 5-Fluoro-2-(methylsulfonyl)benzoic acid would be purely speculative.

Due to the lack of information on its biological interactions, a diagram of a signaling pathway or
experimental workflow involving this specific compound cannot be generated at this time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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